2-Cyclopropyl-2-methylpiperazine
Description
Significance of the Piperazine (B1678402) Heterocycle in Bioactive Compounds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the world of pharmaceuticals. mdpi.comrsc.org It is considered a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas. rsc.org This includes agents with anticancer, antidepressant, antiviral, and antihistaminic properties. rsc.orgresearchgate.net
The widespread utility of the piperazine moiety can be attributed to several key features. Its two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity and physicochemical properties. researchgate.net These nitrogen atoms, with their respective pKa values, can significantly enhance the aqueous solubility of drug candidates, which is a critical factor for bioavailability. researchgate.net Furthermore, the piperazine ring can act as a rigid linker or a flexible hinge, influencing the conformational presentation of a molecule to its biological target. researchgate.net The ability of the nitrogen atoms to form hydrogen bonds also plays a crucial role in molecular recognition and binding affinity. researchgate.netresearchgate.net
The structural versatility of piperazine allows for the creation of diverse chemical libraries, making it an invaluable tool for lead optimization in drug discovery programs. researchgate.net
Role of the Cyclopropyl (B3062369) Moiety in Drug Design
The cyclopropyl group, a three-membered carbocyclic ring, has gained increasing prominence in modern drug design. acs.orgnih.gov Its incorporation into a drug molecule can have profound effects on its biological properties. One of the primary advantages of the cyclopropyl ring is its ability to introduce conformational rigidity. hyphadiscovery.com This can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its target.
Moreover, the cyclopropyl moiety can enhance metabolic stability. acs.orgnih.gov The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to a longer half-life and improved in vivo performance of a drug candidate.
Overview of 2-Cyclopropyl-2-methylpiperazine as a Chemical Scaffold and Core Structure
While specific research on this compound is limited, its structure suggests significant potential as a chemical scaffold. The combination of the piperazine ring, the cyclopropyl group, and a methyl group at the C2 position creates a chiral center, introducing three-dimensionality that can be exploited for stereospecific interactions with biological targets.
The presence of the 2-methyl group can serve to sterically shield the adjacent nitrogen atom, potentially influencing its nucleophilicity and pKa. This, in conjunction with the electronic effects of the cyclopropyl group, could fine-tune the basicity of the piperazine nitrogens, a critical parameter for optimizing drug-like properties.
The cyclopropyl group at the C2 position is expected to confer the aforementioned benefits of increased metabolic stability and conformational constraint. The free nitrogen at the N4 position of the piperazine ring provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophoric groups to explore structure-activity relationships.
In essence, this compound represents a pre-validated scaffold that combines the advantageous properties of its constituent parts. Its inherent structural features make it an attractive starting point for the design of novel drug candidates with potentially improved pharmacological profiles.
Interactive Data Tables
Properties of Key Structural Moieties
| Moiety | Key Features in Drug Design |
| Piperazine | Privileged scaffold, enhances solubility, provides points for functionalization, can act as a rigid linker or flexible hinge. mdpi.comrsc.orgresearchgate.net |
| Cyclopropyl | Introduces conformational rigidity, enhances metabolic stability, modulates electronic properties of adjacent groups. acs.orgnih.govhyphadiscovery.com |
Potential Impact of Structural Features of this compound
| Structural Feature | Potential Influence on Properties |
| Piperazine Core | Foundation for aqueous solubility and bioavailability. researchgate.net |
| N4 Nitrogen | Site for further chemical diversification. |
| C2-Cyclopropyl Group | Increased potency and metabolic stability. acs.orghyphadiscovery.com |
| C2-Methyl Group | Steric influence on adjacent nitrogen, potential for stereospecific interactions. |
| Chiral Center at C2 | Potential for enantiomer-specific biological activity. |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
SRVMSIMOGPAYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 2 Methylpiperazine and Its Analogues
General Synthetic Routes to Piperazine (B1678402) Derivatives
The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental task in organic synthesis. nih.govtandfonline.com Several robust methods have been developed, each offering distinct advantages depending on the desired substitution pattern and the available starting materials.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of piperazine synthesis, particularly for creating N-alkyl and N-aryl derivatives. nih.gov This approach typically involves the reaction of a pre-formed piperazine ring with an appropriate electrophile.
For N-alkylation, alkyl halides (chlorides or bromides) or sulfonates serve as common electrophiles. nih.gov The reaction proceeds via the nucleophilic attack of a piperazine nitrogen atom on the alkyl electrophile. In many cases, adding sodium, potassium, or ammonium (B1175870) iodide can improve yields and minimize by-products. mdpi.com For instance, the synthesis of various piperazine derivatives has been accomplished through the reaction of substituted piperazines with electrophiles like bromoacetyl bromide. researchgate.net
The formation of N-aryl piperazines often employs transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the copper-catalyzed Ullmann-Goldberg reaction are frequently used. mdpi.comnih.gov SNAr reactions are also common, especially when the aromatic ring is activated by electron-withdrawing groups. mdpi.comnih.govresearchgate.net For example, pentafluoropyridine (B1199360) readily reacts with piperazine via nucleophilic substitution at the para position. researchgate.net
Table 1: Examples of Nucleophilic Substitution for Piperazine Synthesis
| Piperazine Reactant | Electrophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Piperazine | Alkyl Halides/Sulfonates | N-Alkylation | N-Alkylpiperazine | nih.gov |
| N-Boc-piperazine | 1-Bromo-2,3-dichlorobenzene | Buchwald-Hartwig Amination | N-Arylpiperazine | nih.gov |
| Piperazine | Pentafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) | N-Arylpiperazine | researchgate.net |
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for producing N-alkyl piperazines. nih.govthieme-connect.com The reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
This method has been applied to the synthesis of numerous piperazine-containing drugs. mdpi.comnih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance of various functional groups. mdpi.comthieme-connect.comresearchgate.net For greener and more scalable applications, catalytic hydrogenation (using H₂ gas and a metal catalyst like palladium on carbon) is an ideal alternative, as water is the only byproduct. thieme-connect.com Reductive amination can be performed intramolecularly to construct the piperazine ring itself or intermolecularly to append alkyl groups to a pre-existing piperazine. nih.govresearchgate.net
Table 2: Reductive Amination in Piperazine Synthesis
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Piperazine | Various Aldehydes | H₂ / Catalyst | N-Alkylpiperazine | thieme-connect.com |
| N-methylpiperazine | Tetrahydropyran-4-one | Not specified | N-alkylated piperazine derivative | mdpi.com |
| Piperazine derivative | Aldehyde (104) | NaBH(OAc)₃ | Venetoclax intermediate (105) | mdpi.com |
Reduction of Carboxyamides
The reduction of amide functionalities within a molecule provides another pathway to piperazine derivatives. nih.gov This transformation is particularly useful for converting piperazinones (cyclic amides) or N-acylpiperazines into the corresponding piperazines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose, capable of reducing the amide carbonyl group completely to a methylene (B1212753) group. google.com For example, piperazine-2-carboxamide (B1304950) can be synthesized from pyrazine-2-carboxamide through a two-step process involving hydrolysis followed by reduction. researchgate.net This method is integral in multistep syntheses where an amide is a stable intermediate.
Specific Synthesis of Cyclopropyl-Methylpiperazine Structures
The introduction of a cyclopropylmethyl group onto a piperazine scaffold is a key step in synthesizing specific, biologically active molecules. This can be achieved through direct alkylation or by using a pre-functionalized building block.
Reaction of Bromomethylcyclopropane with Substituted Methylpiperazines
The direct alkylation of a piperazine nitrogen with (bromomethyl)cyclopropane (B137280) is a straightforward approach to introduce the cyclopropylmethyl moiety. sigmaaldrich.com This reaction follows the principles of nucleophilic substitution, where the piperazine nitrogen acts as the nucleophile, displacing the bromide from (bromomethyl)cyclopropane. This method has been used to create building blocks for more complex targets.
A related strategy involves the acylation of piperazine with cyclopropanecarbonyl chloride, followed by reduction of the resulting amide. A patented process for a Volasertib intermediate, 1-cyclopropylmethylpiperazine, utilizes this sequence. N-Boc-piperazine is first acylated with cyclopropanecarbonyl chloride. The resulting ketone is then reduced using sodium borohydride (B1222165) and boron trifluoride-etherate, and subsequent removal of the Boc protecting group yields the desired product. google.com
Utilization of 2-Methylpiperazine (B152721) as a Building Block in Complex Molecule Synthesis
2-Methylpiperazine is a valuable chiral or racemic starting material for constructing more elaborate molecules. researchgate.netsigmaaldrich.com Its inherent structure provides a scaffold upon which additional complexity can be built. For instance, novel 2-(R)-methyl-substituted piperazines have been developed as potent and selective M₂ receptor ligands. researchgate.net
The synthesis of 2-methylpiperazine itself can be accomplished through various routes. One method involves the cyclocondensation of ethylenediamine (B42938) and propylene (B89431) glycol over a promoted copper catalyst. scienceopen.com Another novel approach is the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine using semiconductor-zeolite composite catalysts, which can produce 2-methylpiperazine. iitm.ac.inrsc.org Once formed, 2-methylpiperazine or its N-protected derivatives can undergo further reactions, such as alkylation or acylation, to be incorporated into larger drug candidates. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2-Cyclopropyl-2-methylpiperazine | Not specified | C₈H₁₆N₂ |
| Piperazine | 110-85-0 | C₄H₁₀N₂ |
| 2-Methylpiperazine | 109-07-9 | C₅H₁₂N₂ |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ |
| (Bromomethyl)cyclopropane | 7051-34-5 | C₄H₇Br |
| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O |
| Phenylpiperazine | 92-54-6 | C₁₀H₁₄N₂ |
| Pentafluoropyridine | 700-16-3 | C₅F₅N |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ |
| Sodium cyanoborohydride | 25895-60-7 | CH₃BNNa |
| Lithium aluminum hydride | 16853-85-3 | AlH₄Li |
| Pyrazine-2-carboxamide | 98-96-4 | C₅H₅N₃O |
| Cyclopropanecarbonyl chloride | 4023-34-1 | C₄H₅ClO |
| N-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ |
| Sodium borohydride | 16940-66-2 | BH₄Na |
| Boron trifluoride etherate | 109-63-7 | C₄H₁₀BF₃O |
| Ethylenediamine | 107-15-3 | C₂H₈N₂ |
| Propylene glycol | 57-55-6 | C₃H₈O₂ |
| N-(β-hydroxypropyl)-ethylenediamine | 34364-07-1 | C₅H₁₄N₂O |
| Volasertib | 755038-02-9 | C₃₄H₅₀N₈O₃ |
| Venetoclax | 1257044-40-8 | C₄₅H₅₀ClN₇O₇S |
| para-fluorophenoxyacetyl chloride | 4024-74-8 | C₈H₆ClFO₂ |
Cyclopropylamine (B47189) in Derivative Synthesis
The synthesis of complex molecules containing a cyclopropylamine moiety often relies on the preparation of key cyclopropylamine building blocks. beilstein-journals.org These intermediates are crucial for introducing the cyclopropyl (B3062369) group into larger scaffolds, such as piperazine derivatives. A notable method for preparing these precursors is the Curtius degradation of a corresponding carboxylic acid. beilstein-journals.org
For instance, a scalable synthesis has been developed for (1-cyclopropyl)cyclopropylamine hydrochloride, a valuable building block for compounds with applications in the pharmaceutical and agrochemical industries. beilstein-journals.org The process begins with a readily accessible carboxylic acid, which undergoes a Curtius degradation. This reaction transforms the carboxylic acid into an N-Boc-protected amine, which can then be deprotected to yield the desired cyclopropylamine salt. beilstein-journals.org While this specific example yields (1-cyclopropyl)cyclopropylamine, the principle demonstrates a robust and scalable route to cyclopropylamine intermediates that can be further elaborated to form substituted piperazines. beilstein-journals.org The availability of such chiral amines is a critical starting point for the asymmetric synthesis of complex derivatives.
| Intermediate | Starting Material | Key Transformation | Reference |
| tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | 1-Cyclopropylcyclopropanecarboxylic acid | Curtius degradation | beilstein-journals.org |
| (1-cyclopropyl)cyclopropylamine hydrochloride | tert-butyl 1-(cyclopropyl)cyclopropylcarbamate | Acid-mediated deprotection | beilstein-journals.org |
Chemical Derivatization Strategies
Chemical derivatization of the this compound scaffold is essential for modulating its physicochemical properties and exploring its structure-activity relationships (SAR). Key strategies involve functionalizing the piperazine nitrogen atoms, modifying the cyclopropyl ring, and introducing a wide range of substituents to diversify the core structure. encyclopedia.pubnih.gov
The two nitrogen atoms within the piperazine ring are primary sites for chemical modification. encyclopedia.pub These heteroatoms can serve as hydrogen bond donors or acceptors, and their substitution significantly impacts a molecule's solubility, bioavailability, and interaction with biological targets. encyclopedia.pub The presence of two distinct nitrogen atoms allows for mono- or di-substitution, providing a powerful tool for fine-tuning molecular properties. encyclopedia.pub
Common functionalization strategies include N-alkylation, N-acylation, and N-arylation. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a standard technique to achieve selective functionalization of one nitrogen atom, leaving the other available for subsequent reactions. encyclopedia.pub This approach enables the controlled, stepwise introduction of different substituents at the N1 and N4 positions. For example, in related piperazine systems, reactions with carbon dioxide can lead to the formation of carbamates, which can be further protonated to form zwitterions. nih.gov Direct α-C–H heteroarylation of piperazines has also been achieved through photoredox catalysis, offering a modern approach to creating carbon-carbon bonds adjacent to the nitrogen atom. encyclopedia.pub
| Reaction Type | Reagents/Conditions | Outcome |
| N-Alkylation | Alkyl halides, Reductive amination | Introduction of alkyl groups |
| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Formation of amides |
| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling | Introduction of aryl or heteroaryl groups |
| Carbamate (B1207046) Formation | Carbon dioxide | Formation of carbamate adducts at nitrogen sites nih.gov |
| C-H Heteroarylation | Heteroarenes, Photoredox catalyst | Direct coupling of heteroarenes to the α-carbon encyclopedia.pub |
The cyclopropyl ring is a unique structural motif that introduces conformational constraints and influences metabolic stability. iris-biotech.de While the three-membered ring is known for its inherent strain, targeted modifications can further enhance the properties of the parent molecule. unl.ptnih.gov
One key strategy involves the introduction of fluorine atoms into the cyclopropyl ring. nih.gov Based on studies of related scaffolds like 2-phenylcyclopropylmethylamine, fluorination of the cyclopropane (B1198618) ring can block potential sites of oxidative metabolism, increase lipophilicity for better brain penetration, and alter the compound's conformation, potentially leading to higher potency and selectivity for its biological target. nih.gov For example, the synthesis of a monofluorinated cyclopropane derivative can be achieved through the cyclopropanation of a vinyl fluoride (B91410) with ethyl diazoacetate using a copper catalyst. nih.gov
Another significant transformation is the oxidative radical ring-opening/cyclization of cyclopropane derivatives. nih.govbeilstein-journals.org This process leverages the ring strain of the cyclopropyl group. Under radical conditions, the ring can open to form an alkyl radical, which can then participate in subsequent intramolecular cyclization reactions to form new, more complex ring systems. nih.govbeilstein-journals.org This strategy allows for a profound diversification of the original scaffold, transforming the cyclopropyl moiety into different carbocyclic or heterocyclic structures. beilstein-journals.org
| Modification Strategy | Description | Potential Outcome | Reference |
| Fluorination | Introduction of one or more fluorine atoms onto the cyclopropane ring via cyclopropanation of vinyl fluorides. | Blocks metabolic oxidation; modulates lipophilicity and conformation. | nih.gov |
| Radical Ring-Opening/Cyclization | The cyclopropyl ring is opened under radical conditions to form an intermediate that cyclizes to create a new ring system. | Creates novel and more complex scaffolds from the original cyclopropane structure. | nih.govbeilstein-journals.org |
Scaffold diversification is a cornerstone of medicinal chemistry, enabling the creation of large libraries of compounds for biological screening. nih.gov By systematically introducing a variety of substituents onto the this compound core, researchers can thoroughly explore the SAR and optimize for desired properties. nih.govnih.gov This process often combines the functionalization strategies discussed previously with modern synthetic methods.
A powerful approach involves leveraging the functionalized piperazine nitrogens or other handles on the scaffold for cross-coupling reactions. nih.gov For example, an aryl group introduced via N-arylation (see 2.3.1) can be further decorated with diverse substituents using palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the attachment of a wide array of chemical fragments, from simple alkyl chains to complex heterocyclic systems. nih.gov
Multicomponent reactions offer another efficient path to diversification, allowing for the assembly of complex heterocyclic scaffolds in a single step from several starting materials. nih.gov Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification steps, have also emerged as a valuable tool for generating collections of optically active scaffolds. nih.gov These methods allow for the creation of structurally diverse libraries built around the core this compound motif, providing a rich collection of compounds for drug discovery campaigns. unl.ptnih.gov
| Diversification Method | Description | Example Substituents |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form new C-C, C-N, or C-O bonds on pre-functionalized scaffolds. | Alkyl, alkenyl, alkynyl, aryl, heteroaryl, amino, and alkoxy groups. nih.gov |
| Multicomponent Assembly | A convergent synthesis where three or more reactants combine in a single operation to form a product containing parts of all starting materials. | Diverse heterocyclic systems fused or attached to the core scaffold. nih.gov |
| Chemoenzymatic Synthesis | Using an enzyme for a key stereoselective step, followed by chemical reactions to elaborate the structure. | Enantiopure derivatives with varied functional groups introduced chemically. nih.gov |
Molecular Interactions and Pharmacological Mechanisms of Action
Investigation of Molecular Targets and Binding Affinities
While direct binding affinity data for 2-Cyclopropyl-2-methylpiperazine is not available, the following sections explore the inhibitory activities of structurally related compounds against the specified enzyme targets.
There is no direct evidence to suggest that this compound is an inhibitor of NAPE-PLD, a zinc hydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs). nih.gov However, research into NAPE-PLD inhibitors has identified compounds containing a cyclopropylmethyl group. For instance, the inhibitor compound 2 (N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide) demonstrated submicromolar activity with a Ki of 0.30 μM. nih.gov Further optimization of this hit compound led to the development of more potent inhibitors. nih.gov The presence of the cyclopropylmethyl group in an active NAPE-PLD inhibitor suggests that this structural feature can be accommodated within the enzyme's binding site and may contribute to inhibitory activity.
Table 1: NAPE-PLD Inhibition by a Cyclopropyl-Containing Compound
| Compound | Structure | Ki (μM) |
|---|---|---|
| 2 | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | 0.30 |
Data sourced from a study on the discovery of NAPE-PLD inhibitors. nih.gov
The cyclopropylamine (B47189) moiety is a well-established pharmacophore in the design of inhibitors for Lysine Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase. nih.gov Many LSD1 inhibitors are based on the trans-2-phenylcyclopropylamine (PCPA) scaffold, which acts by covalently binding to the FAD cofactor. nih.gov While this compound itself is not a PCPA derivative, the presence of the cyclopropylamine-like feature is significant. Studies on various PCPA derivatives have shown that modifications to the phenyl ring, cyclopropyl (B3062369) ring, and the amine group can modulate potency and selectivity for LSD1 over its homolog LSD2 and other FAD-dependent enzymes like monoamine oxidases (MAOs). nih.govnih.gov The development of cyclopropylamine derivatives as LSD1 inhibitors is an active area of research for therapeutic applications, including in oncology. google.comgoogle.com
Current research on inhibitors of Salt-Inducible Kinase (SIK) isoforms, including the dual SIK2/SIK3 inhibitor GLPG4970, does not indicate that the this compound scaffold is a recognized pharmacophore for this class of enzymes. nih.gov The known potent SIK inhibitors are structurally distinct, often based on scaffolds like 1,6-naphtyridine and pyridine. nih.gov Therefore, there is no current scientific basis to suggest that this compound would act as a SIK2 or SIK3 inhibitor.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it an attractive target for antiviral therapeutics. nih.gov Extensive research has led to the discovery and development of various small molecule PLpro inhibitors. nih.gov However, a review of the existing literature does not reveal any PLpro inhibitors that are based on or contain the this compound scaffold. The known inhibitors are structurally diverse, and there is no indication that this particular chemical moiety would have an affinity for the PLpro active site.
Histone Deacetylase (HDAC) inhibitors represent a class of epigenetic drugs with therapeutic applications. nih.gov Selective inhibition of different HDAC classes is a key goal in drug development. For instance, the class II-specific HDAC inhibitor MC1568 has been shown to impair myogenesis. nih.gov The chemical structures of known HDAC inhibitors are varied, but there is no evidence in the scientific literature to suggest that this compound or related structures are inhibitors of any HDAC class.
Receptor Modulation and Antagonism/Agonism
There is no available scientific literature that has evaluated the modulatory, antagonistic, or agonistic properties of This compound at the CCR5, Histamine (B1213489) H3/H4, or Cannabinoid CB2 receptors.
Chemokine Receptor 5 (CCR5) Antagonism
No studies have been published investigating the activity of This compound as a CCR5 antagonist.
Cannabinoid CB2 Receptor Agonism
The potential for This compound to act as a Cannabinoid CB2 receptor agonist has not been explored in any published scientific research.
Ligand-Target Recognition and Signal Transduction Pathways
Due to the absence of studies on the interaction of This compound with the aforementioned receptors, there is no information regarding its ligand-target recognition or the signal transduction pathways it might modulate.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 2-Cyclopropyl-2-methylpiperazine Scaffold
The this compound core is a versatile starting point for developing potent and selective drug candidates, particularly in the realm of orexin (B13118510) receptor antagonists. nih.gov The piperazine (B1678402) moiety itself offers two nitrogen atoms that can be functionalized, providing a handle for altering polarity, basicity, and points of interaction with a biological target. eurekaselect.comresearchgate.net
Systematic modifications often involve:
N1-Substitution: The nitrogen at the 1-position is frequently acylated or alkylated to introduce larger, often aromatic or heteroaromatic, groups. These groups can occupy key binding pockets in the target receptor, significantly influencing potency and selectivity. For instance, in the development of orexin antagonists, this position is often coupled with bulky groups to achieve high affinity. nih.gov
N4-Substitution: The second nitrogen atom provides another site for modification. Changes at this position can modulate physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability and brain penetration.
Scaffold Hopping: In some drug discovery campaigns, the entire piperazine scaffold might be replaced with a bioisosteric equivalent, such as a diazabicyclo[4.2.0]octane system. This "scaffold hopping" approach can lead to novel intellectual property and improved pharmacological profiles, including enhanced metabolic stability and reduced off-target effects. nih.gov
Impact of Cyclopropyl (B3062369) Ring Modifications on Potency and Selectivity
The cyclopropyl group is a favored substituent in modern drug design for several reasons. Its three-membered ring introduces conformational rigidity, which can help to lock the molecule into a bioactive conformation, thus enhancing binding affinity for its target. iris-biotech.deunl.pt This pre-organization can lead to a more favorable entropic contribution to binding. acs.orgnih.govresearchgate.net
Key aspects of the cyclopropyl ring's influence include:
Potency Enhancement: The rigid nature of the cyclopropyl group can optimally position other pharmacophoric elements within a receptor's binding site. scientificupdate.com In some cases, substituting a more flexible alkyl chain with a cyclopropyl ring leads to a significant increase in potency. acs.orgnih.govresearchgate.net
Selectivity Tuning: The unique steric and electronic properties of the cyclopropyl ring can be exploited to achieve selectivity between closely related receptor subtypes. For example, in the development of serotonin (B10506) 2C (5-HT2C) agonists, the cyclopropyl moiety was crucial for achieving selectivity over the 5-HT2A and 5-HT2B receptors, which is vital to avoid side effects like hallucinogenesis and cardiac valvulopathy. nih.gov
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group. This substitution can maintain or improve biological activity while altering other properties like metabolic stability. hyphadiscovery.com
The table below illustrates how modifications to a cyclopropyl-containing scaffold can impact receptor activity, using serotonin receptor agonists as an example.
| Compound/Modification | Target Receptor | Activity (EC50) | Key Observation |
| Compound 2 (racemic) | 5-HT2C | 600 nM (partial agonist) | Moderate potency with desired selectivity. |
| Compound 2 (racemic) | 5-HT2A | No activity | Selective against 5-HT2A. |
| Compound 2 (racemic) | 5-HT2B | No activity | Selective against 5-HT2B, avoiding potential cardiac toxicity. nih.gov |
Influence of Methyl Substituent on Biological Activity
The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group to a strategic position on a molecule can lead to a disproportionately large improvement in its biological properties. nih.gov In the context of the this compound scaffold, the methyl group at the 2-position plays a significant role.
The influence of this methyl group can be attributed to several factors:
Conformational Restriction: The methyl group, in conjunction with the adjacent cyclopropyl ring, further restricts the conformational flexibility of the piperazine ring. This can help to lock the molecule in its bioactive conformation.
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. nih.gov This can enhance membrane permeability and improve binding to hydrophobic pockets within the target receptor, potentially increasing potency.
Metabolic Shielding: A methyl group can be strategically placed to block a site of metabolic attack, thereby increasing the metabolic stability and half-life of the compound. For instance, substituting a metabolically vulnerable hydrogen atom with a methyl group can prevent oxidation by cytochrome P450 enzymes. nih.gov
Stereochemical Considerations in Activity Profiles
The this compound scaffold contains a chiral center at the 2-position. The spatial arrangement of the cyclopropyl and methyl groups (i.e., the R- vs. S-enantiomer) can have a profound impact on the biological activity. It is common for one enantiomer to be significantly more potent or selective than the other, as the three-dimensional shape of the molecule must complement the chiral environment of the receptor binding site. nih.gov
For example, in the development of orexin receptor agonists based on a different scaffold, the stereochemistry at a single carbon center was found to switch the receptor selectivity profile. The (S)-enantiomer was selective for the orexin 2 receptor (OX2R), while the (R)-enantiomer was a potent dual agonist for both OX1R and OX2R. nih.gov This highlights the critical importance of synthesizing and testing enantiomerically pure compounds to fully understand the SAR and to develop drugs with the desired pharmacological profile. The synthesis of specific enantiomers of building blocks like cyclopropylglycine is an area of active research to facilitate these studies. researchgate.net
Optimization of Metabolic Stability through Structural Modifications
A major challenge in drug discovery is to design molecules that are not only potent but also have favorable pharmacokinetic properties, including good metabolic stability. psu.edunih.gov High metabolic instability can lead to rapid clearance from the body, poor bioavailability, and a short duration of action. Structural modifications are a key strategy to address these issues. nih.govresearchgate.net
For piperazine-containing compounds, common strategies to enhance metabolic stability include:
Blocking Metabolic Hotspots: Identifying the sites on the molecule that are most susceptible to metabolism (metabolic hotspots) and then modifying those sites. This can involve introducing groups that are less prone to metabolism, such as fluorine atoms or, as discussed below, a cyclopropyl group. uzh.ch
Modifying N-Substituents: The substituents on the piperazine nitrogens are often sites of metabolism. Changing these groups can significantly impact metabolic stability.
Cyclopropyl Group in Metabolic Stability
The cyclopropyl group itself is a valuable tool for improving metabolic stability. The carbon-hydrogen bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. acs.orgnih.govhyphadiscovery.com This is due to the higher C-H bond dissociation energy. hyphadiscovery.com
However, the metabolic fate of a cyclopropyl group can be complex. While often used to block metabolism, the cyclopropyl ring itself can sometimes be a site of unexpected oxidation, particularly when attached to an amine. hyphadiscovery.com In some instances, this can lead to the formation of reactive metabolites. Medicinal chemists must therefore carefully evaluate the metabolic profile of cyclopropyl-containing compounds. If the cyclopropyl ring is found to be a metabolic liability, it can be substituted with other groups, such as a gem-dimethyl group, to block this unwanted metabolism. hyphadiscovery.com
Physicochemical Property Modulation for Enhanced Research Tool Characteristics
For a compound to be a useful research tool, and ultimately a successful drug, it must possess a balance of physicochemical properties that allow it to reach its target in sufficient concentrations. The this compound scaffold offers multiple avenues for modulating these properties.
Key properties that are often optimized include:
Solubility: The piperazine ring, with its two nitrogen atoms, can be protonated at physiological pH, which generally imparts good aqueous solubility. eurekaselect.comresearchgate.net Modifications to the substituents can be used to fine-tune solubility.
Lipophilicity: Lipophilicity, often measured as logP or logD, is critical for a compound's ability to cross cell membranes. The cyclopropyl and methyl groups contribute to the lipophilicity of the core scaffold. iris-biotech.denih.gov Substituents are chosen to achieve an optimal balance—lipophilic enough to cross membranes but not so much that it leads to poor solubility or high metabolic clearance.
pKa: The basicity of the piperazine nitrogens (their pKa values) influences both solubility and how the molecule interacts with its target. The electronic properties of the substituents on the piperazine ring can be altered to adjust the pKa. acs.orgnih.gov
The strategic introduction of polar groups or ionizable centers can increase solubility, while adjusting lipophilicity is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile. The rigid structure imparted by the cyclopropyl group can also contribute to improved drug-like properties. iris-biotech.descientificupdate.com The electron-withdrawing nature of a cyclopropyl group can also influence the reactivity and properties of adjacent functional groups. researchgate.netugent.be
Preclinical Biological Evaluation of 2 Cyclopropyl 2 Methylpiperazine Derivatives
In Vivo Studies in Preclinical Animal Models (Non-human)
Following promising in vitro results, compounds are often advanced to in vivo studies in animal models to assess their biological effects in a whole-organism context. A thorough review of available scientific literature found no reports of in vivo studies conducted on derivatives of 2-Cyclopropyl-2-methylpiperazine in any preclinical animal models for any therapeutic indication.
Efficacy in Disease Models (e.g., acidemias, asthma, colitis)
No specific studies detailing the efficacy of this compound derivatives in animal models of acidemias, asthma, or colitis were identified in the course of this review. The current body of scientific literature does not appear to contain reports on the evaluation of this specific chemical scaffold for these conditions.
Efficacy in Infectious Disease Models (e.g., SARS-CoV-2, Trypanosoma cruzi)
There is a lack of specific data on the efficacy of this compound derivatives against SARS-CoV-2 or Trypanosoma cruzi. While research has been conducted on various heterocyclic compounds for these infectious agents, with some containing piperazine (B1678402) or cyclopropyl (B3062369) moieties, no direct preclinical data for the titled compound class has been found.
Modulation of Biological Endpoints in Animal Systems
Information regarding the in vivo effects of this compound derivatives on specific biological endpoints in animal models is not available in the public scientific literature. Studies detailing the pharmacodynamic or mechanistic actions of these specific compounds in animal systems have not been identified.
In Vitro ADME Properties (Excluding Human Clinical Data)
A comprehensive in vitro ADME profile for this compound derivatives is not publicly documented. Key parameters such as metabolic stability, permeability, and plasma protein binding, which are crucial for early-stage drug development, have not been reported for this specific chemical series in accessible scientific databases.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking to Elucidate Ligand-Target Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netresearchgate.net This technique is instrumental in drug discovery for screening virtual libraries and for understanding the molecular basis of a ligand's activity. researchgate.net The binding mechanism can be conceptualized through models like the "lock-and-key," "induced fit," and "conformational selection," which describe the flexibility and interaction dynamics between the ligand and the protein. researchgate.net
While specific molecular docking studies for 2-cyclopropyl-2-methylpiperazine are not extensively detailed in the available literature, the behavior of the broader piperazine (B1678402) class of compounds has been widely explored. Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like sigma (σ) and histamine (B1213489) receptors, as well as enzymes and DNA. nih.govmdpi.comnih.gov
In these interactions, the piperazine core often plays a pivotal role. The nitrogen atoms of the piperazine ring, which can be protonated at physiological pH, frequently act as key hydrogen bond donors or engage in ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket. mdpi.comrsc.org For example, in studies of piperazine derivatives targeting the sigma-1 receptor (S1R), the basic amino moiety was found to be a critical driver for binding affinity. rsc.org Molecular dynamics simulations of these complexes revealed that both polar and hydrophobic interactions stabilize the ligands within the receptor's sub-pockets. rsc.orgrsc.org
For this compound, it can be hypothesized that its binding mode would similarly involve:
Anchoring via the Piperazine Nitrogens: The nitrogen atoms would likely form crucial hydrogen bonds or salt bridges with the target protein.
Hydrophobic Interactions: The cyclopropyl (B3062369) and methyl groups at the C2 position would be oriented towards a hydrophobic pocket within the binding site. The specific shape and size of these groups can confer selectivity for one target over another.
Influence of N-Substituents: Any substituents on the N1 or N4 positions would further define the binding mode, occupying additional pockets and forming other interactions, thereby modulating affinity and functional activity.
Docking studies on piperazine-based urease inhibitors further illustrate this principle, where structure-activity relationships were found to be heavily dependent on the nature of substitutions, and docking helped to elucidate the binding interactions within the enzyme's active site. nih.gov Similarly, studies on phenylpiperazine derivatives targeting DNA and topoisomerase II showed that the piperazine ring is a key structural element for interaction. mdpi.com
Table 1: Common Interaction Patterns of Piperazine Derivatives from Docking Studies
| Target Class | Key Interacting Residues/Components | Role of Piperazine Core | Role of Substituents |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Acidic amino acids (e.g., Asp, Glu), Aromatic residues (e.g., Tyr) nih.govrsc.org | Forms crucial ionic and hydrogen bond interactions via protonated nitrogen. rsc.orgrsc.org | Engage in hydrophobic and aromatic interactions, influencing affinity and selectivity. rsc.org |
| Urease | Active site metal ions (e.g., Ni2+), Histidine residues nih.gov | Coordinates with metal ions or forms hydrogen bonds with active site residues. nih.gov | Modulate potency and occupy hydrophobic sub-pockets. nih.gov |
| DNA/Topoisomerase II | DNA bases (e.g., Adenine), Acidic residues in enzyme (e.g., Asp) mdpi.comresearchgate.net | Acts as a groove-binding moiety and interacts with the enzyme. researchgate.net | Form hydrogen bonds and other interactions, contributing to binding energy. mdpi.comresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models translate molecular structures into numerical descriptors (e.g., electronic, steric, hydrophobic) and use statistical methods to correlate these descriptors with observed activity. nih.govnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules. nih.gov
For piperazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various pharmacological activities, including antidepressant, antihistamine, and antidopaminergic effects. nih.govnih.govnih.gov These studies help identify the key molecular properties that govern a compound's interaction with its biological target.
A notable example is the 2D-QSAR analysis of aryl alkanol piperazine derivatives for their antidepressant activities, specifically their ability to inhibit serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The study developed statistically significant models using genetic function approximation (GFA). nih.gov
For the inhibition of 5-HT reuptake, the model indicated that the activity was mainly influenced by four key descriptors:
Atype_C_6: An electrotopological state descriptor.
Dipole-mag: The magnitude of the dipole moment.
S_sssCH: The sum of E-state values for =CH- groups.
Jurs-PNSA-3: A charge-related surface area descriptor. nih.gov
For the inhibition of NA reuptake, the controlling descriptors were found to be:
HOMO: The energy of the Highest Occupied Molecular Orbital.
PMI-mag: The magnitude of the principal moment of inertia.
S_sssN: The sum of E-state values for >N- groups.
Shadow-XZ: A descriptor related to the molecule's shadow area. nih.gov
These findings provide valuable information for designing new antidepressants by indicating which structural and electronic features should be optimized. nih.gov Although a specific QSAR model for this compound is not available, these studies on related structures suggest that a combination of electronic, steric, and shape-based descriptors would be crucial in modeling its activity. The cyclopropyl and methyl groups would significantly impact steric and shape descriptors, while the piperazine nitrogens would be critical for electronic descriptors like S_sssN.
Table 2: Key Descriptors in a QSAR Study of Piperazine Derivatives with Antidepressant Activity
| Activity | Descriptor | Type | Significance in Model |
|---|---|---|---|
| 5-HT Reuptake Inhibition nih.gov | Atype_C_6 | Electrotopological | Relates to the electronic and topological environment of specific carbon atoms. |
| Dipole-mag | Electronic | Indicates the overall polarity and charge distribution of the molecule. | |
| S_sssCH | Topological/Electronic | Reflects the contribution of sp2 hybridized CH groups to the electronic character. | |
| Jurs-PNSA-3 | Electronic/Geometrical | Describes charge distribution over the molecular surface. | |
| NA Reuptake Inhibition nih.gov | HOMO | Quantum-Chemical | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| PMI-mag | Geometrical | Principal moment of inertia, related to molecular size and shape. | |
| S_sssN | Topological/Electronic | Reflects the contribution of tertiary nitrogen atoms to the electronic character. | |
| Shadow-XZ | Geometrical | A 2D projection of the molecule's shape. |
Conformational Analysis of this compound and its Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperazine like this compound, the substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.
The conformational preference of substituents is critical as it dictates the molecule's three-dimensional shape and, consequently, its ability to bind to a receptor. Research on 1-acyl and 1-aryl 2-substituted piperazines has shown that the substituent at the C2 position preferentially adopts an axial conformation. This preference is unusual, as bulky groups typically favor the less-crowded equatorial position. The axial orientation in these cases, however, places the key nitrogen atoms in a specific spatial arrangement that can closely mimic the binding pharmacophore of other active molecules, such as nicotine (B1678760) when binding to the α7 nicotinic acetylcholine (B1216132) receptor.
In the case of this compound, the C2 carbon is a quaternary center, introducing significant steric bulk. The conformational analysis would involve determining the relative energies of the different chair conformers. The key factors influencing the stability of these conformers are:
A-value: An empirical measure of the steric strain associated with placing a substituent in the axial position. Both methyl and cyclopropyl groups have significant A-values.
1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring.
Gauche Interactions: Steric interactions between substituents on adjacent carbons.
Table 3: Conformational Considerations for this compound
| Conformational Feature | Description | Implication for this compound |
|---|---|---|
| Piperazine Ring | Typically adopts a flexible chair conformation. | Provides a stable, non-planar scaffold. |
| C2 Substituents | A methyl group and a cyclopropyl group. | One substituent will be in an axial position and the other in an equatorial position relative to the C2 carbon. |
| Overall Conformation | Determined by minimizing steric strain (1,3-diaxial and gauche interactions). | The conformational preference may be influenced by N-substituents, potentially favoring an axial-like orientation of the C2-substituent group to optimize receptor binding, as seen in related systems. |
Design of Novel Analogues using Computational Approaches
Computational chemistry is a cornerstone of modern rational drug design, enabling the creation of novel molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For a scaffold like this compound, computational approaches can guide the strategic modification of its structure to enhance a desired biological activity. tandfonline.com
Several computational strategies are employed for the design of novel analogues:
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. For instance, a fragment-assembly strategy was used to design novel 2-methylpiperazine (B152721) derivatives as CCR5 antagonists for anti-HIV-1 activity. tandfonline.com
Structure-Activity Relationship (SAR) Guided Design: Information from SAR studies, often derived from QSAR or experimental screening, is used to make targeted modifications. For example, if a QSAR model indicates that a bulky hydrophobic group at a certain position increases activity, analogues incorporating such features will be designed. researchgate.netresearchgate.nettandfonline.com The design of piperazine-chalcone hybrids as potential anticancer agents was guided by combining two pharmacologically active scaffolds. tandfonline.com
Scaffold Hopping and Simplification: This involves replacing a core molecular scaffold with a different one that maintains the key pharmacophoric features, or simplifying a complex structure to create more synthetically accessible analogues.
Molecular Docking and Dynamics: As described earlier, docking can be used to screen virtual libraries of potential analogues against a target receptor. By analyzing the predicted binding poses, chemists can prioritize which compounds to synthesize. For example, piperazine-hydrazide derivatives were designed and evaluated as potential antidepressants, with molecular docking used to predict their binding affinity to the MAO-A enzyme. cuestionesdefisioterapia.com
Applying these strategies to this compound, new analogues could be designed by:
Modifying N1 and N4 Substituents: This is the most common and synthetically accessible modification. Docking studies could suggest optimal substituents (e.g., aryl, acyl, alkyl chains) to improve interactions with a specific target, as seen in the development of piperazine derivatives for antidepressant activity. tandfonline.com
Replacing the Cyclopropyl Group: The cyclopropyl group could be replaced with other small, constrained ring systems (e.g., cyclobutyl) or different alkyl groups to probe the size and shape of the hydrophobic pocket in the target's binding site.
Stereochemical Exploration: Synthesizing and testing individual enantiomers (R and S forms) of the chiral C2 center is crucial, as biological targets are chiral and often show stereospecific binding.
These computational approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, focusing resources on those with the highest probability of success.
Future Research Directions and Translational Potential
Development of Next-Generation 2-Cyclopropyl-2-methylpiperazine Derivatives
Future molecular modifications could lead to compounds with enhanced pharmacological properties. researchgate.net The synthesis of novel 2-methylpiperazine (B152721) derivatives has already yielded potent CCR5 antagonists with antiviral activity at the nanomolar level. nih.gov Similarly, the development of second-generation piperazine (B1678402) derivatives has resulted in promising radioprotective agents with improved efficacy and reduced toxicity compared to existing options. nih.gov By systematically exploring substitutions on the piperazine nitrogen atoms and the cyclopropyl (B3062369) and methyl groups of the this compound core, researchers can create libraries of new chemical entities for screening against various diseases.
Table 1: Potential Modifications for Next-Generation Derivatives
| Modification Site | Potential Substituents | Desired Outcome |
| Piperazine Nitrogen (N1) | Aryl groups, alkyl chains, heterocyclic rings | Modulate target binding, improve solubility |
| Piperazine Nitrogen (N4) | Polar groups (e.g., hydroxyethyl) | Enhance pharmacokinetic properties |
| Cyclopropyl Group | Functionalization (e.g., hydroxylation, amination) | Explore new binding interactions |
| Methyl Group | Bioisosteric replacement (e.g., -CF3, -CH2OH) | Improve metabolic stability, alter potency |
Exploration of Novel Biological Targets
The piperazine scaffold is a well-established pharmacophore found in drugs targeting a wide array of biological systems. Derivatives have shown utility as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic agents, among others. researchgate.net Given this versatility, this compound and its future derivatives represent a valuable platform for exploring novel biological targets.
Initial investigations suggest its potential in pharmaceutical development, particularly for designing new drugs targeting central nervous system (CNS) disorders. evitachem.com The structural motifs present in this compound could be leveraged to target G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in neurological and psychiatric conditions. For example, different series of 2-methylpiperazine derivatives have been successfully designed as potent CCR5 antagonists, which is crucial for anti-HIV-1 agents. nih.gov This demonstrates the potential for identifying novel activities by screening against diverse target classes. Future screening campaigns using libraries of this compound derivatives against panels of receptors, enzymes, and other disease-relevant proteins could uncover previously unidentified therapeutic opportunities.
Advanced Synthetic Methodologies
Efficient and stereoselective synthesis is crucial for the exploration and development of this compound derivatives. Current synthetic routes often involve the cyclization of appropriate precursors. evitachem.com However, future research will likely focus on more advanced and efficient methodologies.
Chemoenzymatic approaches offer a powerful strategy for constructing sterically complex molecules like this compound with high stereoselectivity. evitachem.com The use of engineered enzymes, such as ketoreductases and transaminases, can establish key chiral centers early in the synthetic sequence. evitachem.com Furthermore, modern catalytic methods for cyclopropanation represent a significant area for advancement. researchgate.net The development of novel catalysts could enable more efficient and selective construction of the cyclopropane (B1198618) ring.
General methods for creating N-aryl piperazine derivatives, such as the Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr), are well-established and can be adapted for the synthesis of diverse libraries of this compound analogues. mdpi.com The optimization of these synthetic routes, potentially incorporating flow chemistry, could facilitate rapid and scalable production of new compounds for biological evaluation. mdpi.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Traditional Cyclization | Straightforward concept | May lack stereocontrol, requires harsh conditions |
| Chemoenzymatic Synthesis | High enantioselectivity and diastereoselectivity | Enzyme stability and availability, substrate scope |
| Catalytic Cyclopropanation | High efficiency, potential for asymmetry | Catalyst cost and sensitivity, substrate limitations |
| Buchwald-Hartwig Coupling | Broad substrate scope for N-arylation | Removal of metal catalyst from the final product |
Integration of Omics Data for Mechanistic Understanding
To fully understand the biological effects and therapeutic potential of this compound derivatives, a deeper mechanistic understanding is required. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate the mechanism of action of novel compounds. rsc.orgmdpi.com
By treating cell lines or animal models with a specific this compound derivative, researchers can generate comprehensive datasets detailing changes in gene expression, protein levels, and metabolite concentrations. nih.govnih.gov This multi-omics "signature" can reveal the cellular pathways and networks that are perturbed by the compound. rsc.org For example, transcriptomic data can identify genes whose expression is altered, while proteomics can confirm changes at the protein level, and metabolomics can reveal downstream effects on cellular metabolism. nih.gov
This integrated approach can help to identify the direct molecular target of a compound, as well as off-target effects and downstream biological consequences. frontiersin.org Such a comprehensive understanding is critical for optimizing lead compounds, predicting potential side effects, and identifying patient populations that are most likely to respond to a new therapeutic. mdpi.com
Application in Chemical Biology Tools and Probes
Beyond its therapeutic potential, the this compound scaffold can be adapted for use as a chemical biology tool to study biological processes. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the core structure, researchers can create chemical probes to visualize and investigate the distribution and interactions of the molecule's biological target.
The development of activatable probes is a particularly promising direction. These probes are designed to be "off" (non-fluorescent) until they interact with their specific target or a particular cellular environment, such as the redox environment associated with inflammation. nih.gov For example, a redox-activatable probe based on a different core structure has been successfully used for in vivo imaging of cyclooxygenase-2 (COX-2), an enzyme upregulated in inflammatory tissues and tumors. nih.gov A similar strategy could be applied to this compound derivatives to create probes for their specific biological targets, enabling real-time imaging of disease processes in living cells and animals. nih.gov These tools would be invaluable for target validation and for studying the dynamic regulation of biological pathways in health and disease.
Q & A
Q. What are the key considerations for optimizing synthetic routes for 2-Cyclopropyl-2-methylpiperazine?
To optimize synthesis, focus on reaction parameters such as solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates), temperature control (low temperatures for cyclopropane ring stability), and catalyst systems (e.g., palladium or nickel complexes for coupling reactions). Multi-step protocols often involve cyclopropane ring formation via [2+1] cycloaddition followed by piperazine functionalization. Reaction yields can be improved by adjusting stoichiometric ratios (e.g., 1:1.2 for amine coupling) and purification methods like column chromatography or recrystallization .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and piperazine backbone.
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm (N-H stretching) and ~1600 cm (C-N vibrations).
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks matching the molecular formula (CHN) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for pharmacological studies) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to Material Safety Data Sheets (MSDS) for hazards:
- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (risk category 4) or skin contact.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage : Stabilize at 2–8°C under nitrogen to prevent degradation. Emergency eyewash stations and ventilation are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for this compound derivatives?
Discrepancies often arise from:
- Catalyst Activity : Trace metal impurities (e.g., Cu vs. Cu) in cyclopropanation steps.
- Steric Effects : Substituent bulk on the cyclopropane ring impacting piperazine coupling efficiency.
- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate stability. Statistical tools (e.g., Design of Experiments) can isolate critical variables .
Q. What strategies enable enantioselective synthesis of chiral this compound analogs?
Chiral resolution methods include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce stereochemistry.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during ester hydrolysis.
- Chromatography : Chiral stationary phases (e.g., amylose-based columns) for preparative-scale separation. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can researchers evaluate discrepancies in biological activity data between in vitro and in vivo studies?
Address inconsistencies through:
- Metabolic Stability Assays : Test hepatic microsome degradation to identify rapid metabolite formation.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts in physiological environments.
- Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration using LC-MS/MS. Cross-validate with in vitro cytotoxicity assays (e.g., IC vs. in vivo LD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
